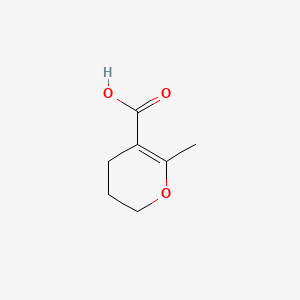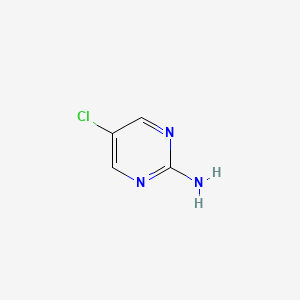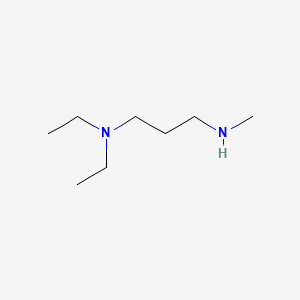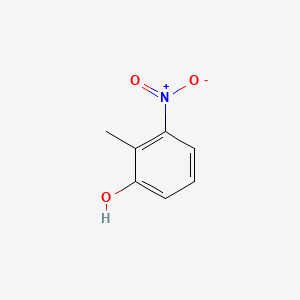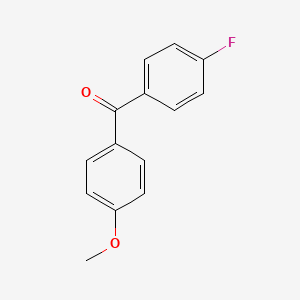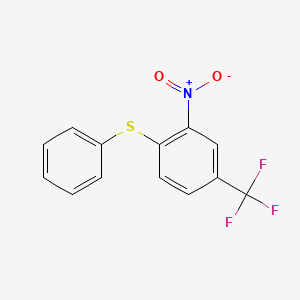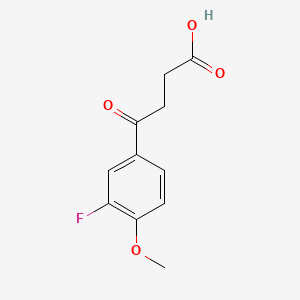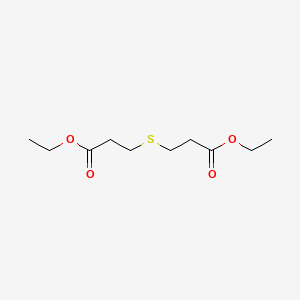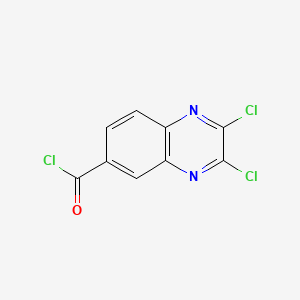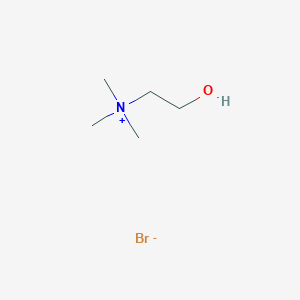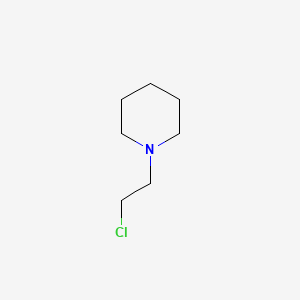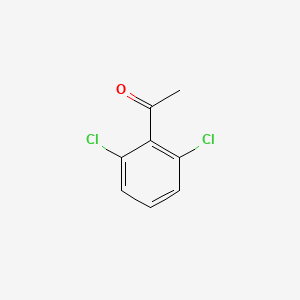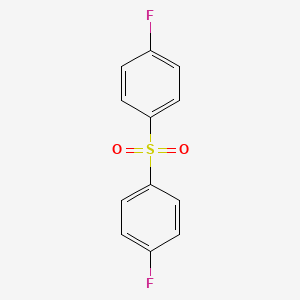
Benzene, 1,1'-sulfonylbis[4-fluoro-
Overview
Description
Benzene, 1,1'-sulfonylbis[4-fluoro- is a useful research compound. Its molecular formula is C12H8F2O2S and its molecular weight is 254.25 g/mol. The purity is usually 95%.
The exact mass of the compound Benzene, 1,1'-sulfonylbis[4-fluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, 1,1'-sulfonylbis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-sulfonylbis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-Fluorophenyl sulfone, also known as 4,4’-Sulfonylbis(fluorobenzene), Benzene, 1,1’-sulfonylbis[4-fluoro-], Bis(4-fluorophenyl)sulfone, and 4,4’-Difluorodiphenyl sulfone, is the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo), which causes rice bacterial leaf blight .
Mode of Action
4-Fluorophenyl sulfone interacts with its target by inhibiting the production of extracellular polysaccharide (EPS), a crucial component for the pathogenicity of Xoo . This interaction results in a significant reduction in the gene expression levels of gumB, gumG, gumM, and xanA, which are essential for EPS production .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the production of EPS in Xoo . The inhibition of EPS production disrupts the pathogen’s ability to cause disease, thereby reducing the severity of rice bacterial leaf blight .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Fluorophenyl sulfone are not readily available, it’s known that the compound has a molecular weight of 254.25 g/mol , which may influence its bioavailability.
Result of Action
The action of 4-Fluorophenyl sulfone leads to a marked enhancement of plant resistance against rice bacterial leaf blight . It stimulates the increase in superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving the plant’s defense mechanisms .
Action Environment
The action, efficacy, and stability of 4-Fluorophenyl sulfone can be influenced by environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Furthermore, it’s classified as highly hazardous to water (WGK 3), indicating that its release into the environment should be minimized .
Properties
IUPAC Name |
1-fluoro-4-(4-fluorophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVUIVUKKJTSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059934 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odorless, crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Difluorodiphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
383-29-9 | |
| Record name | 4,4′-Difluorodiphenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-fluorophenyl)sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 383-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-fluorophenyl)sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(p-fluorophenyl)sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW93VS9RT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the molecular formula and weight of bis(4-fluorophenyl)sulfone?
A1: The molecular formula of bis(4-fluorophenyl)sulfone is C12H8F2O2S, and its molecular weight is 254.25 g/mol.
Q2: What spectroscopic data is available for bis(4-fluorophenyl)sulfone?
A: Researchers commonly utilize techniques like 1H NMR, 13C NMR, and FT-IR spectroscopy to characterize the structure of bis(4-fluorophenyl)sulfone and its derived polymers. [, , , , , ]
Q3: What is the thermal stability of bis(4-fluorophenyl)sulfone?
A: Bis(4-fluorophenyl)sulfone exhibits high thermal stability. Polymers synthesized using this compound often demonstrate significant weight loss only at temperatures above 400 °C, as observed in thermogravimetric analysis (TGA). [, , , , ]
Q4: What are the common applications of bis(4-fluorophenyl)sulfone in material science?
A: Bis(4-fluorophenyl)sulfone is primarily used as a monomer in the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PAES). These polymers find applications in various fields, including proton exchange membranes for fuel cells, high-temperature materials, and separation membranes. [, , , , , , ]
Q5: How does the incorporation of bis(4-fluorophenyl)sulfone influence the properties of poly(arylene ether sulfone)s?
A: The inclusion of bis(4-fluorophenyl)sulfone generally contributes to enhanced thermal stability, mechanical strength, and chemical resistance in the resulting PAES. [, , , , , ]
Q6: What other monomers are commonly copolymerized with bis(4-fluorophenyl)sulfone?
A: Bis(4-fluorophenyl)sulfone is often copolymerized with various bisphenols like bisphenol A, hydroquinone, and functionalized bisphenols containing groups like pyridine, phthalazinone, or fluorene. [, , , ]
Q7: How does the ratio of bis(4-fluorophenyl)sulfone to other monomers impact the polymer properties?
A: The molar ratio of bis(4-fluorophenyl)sulfone to other monomers during polymerization significantly affects the final polymer properties. For instance, increasing the content of bis(4-fluorophenyl)sulfone can lead to higher glass transition temperatures (Tg) and enhanced thermal stability. [] Conversely, adjusting the ratio of hydrophobic and hydrophilic monomers can tailor the water uptake, ion exchange capacity, and proton conductivity of membranes designed for fuel cell applications. [, ]
Q8: Are there any challenges associated with using bis(4-fluorophenyl)sulfone in polymer synthesis?
A: While advantageous in many aspects, the high reactivity of bis(4-fluorophenyl)sulfone can lead to side reactions, such as cyclization during polymerization. [] Researchers need to carefully optimize reaction conditions to control molecular weight and achieve desired polymer architectures.
Q9: Does bis(4-fluorophenyl)sulfone exhibit any catalytic properties itself?
A9: Bis(4-fluorophenyl)sulfone is primarily employed as a building block for polymers and is not typically recognized for inherent catalytic activity.
Q10: Have computational chemistry methods been used to study bis(4-fluorophenyl)sulfone and its polymers?
A: Yes, computational tools, such as molecular dynamics simulations, are used to investigate the structural properties and behavior of bis(4-fluorophenyl)sulfone-based polymers. These simulations can provide insights into factors like chain conformation, free volume, and interactions with other molecules, aiding in the design of polymers with specific properties. []
Q11: Are there any applications of bis(4-fluorophenyl)sulfone outside of polymer science?
A: While primarily utilized in polymer synthesis, bis(4-fluorophenyl)sulfone has found use as an internal standard in analytical techniques like liquid chromatography for analyzing specific compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
